4,5-Dimethyl-2-nitrophenol
CAS No.: 18087-10-0
Cat. No.: VC2130592
Molecular Formula: C8H9NO3
Molecular Weight: 167.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18087-10-0 |
|---|---|
| Molecular Formula | C8H9NO3 |
| Molecular Weight | 167.16 g/mol |
| IUPAC Name | 4,5-dimethyl-2-nitrophenol |
| Standard InChI | InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3 |
| Standard InChI Key | KGDIYDUZVHFMHQ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C)O)[N+](=O)[O-] |
| Canonical SMILES | CC1=CC(=C(C=C1C)O)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Structure
4,5-Dimethyl-2-nitrophenol features a benzene ring with a hydroxyl group, two methyl substituents at positions 4 and 5, and a nitro group at position 2. This specific arrangement creates a molecule with distinct electronic properties and reactivity patterns. The presence of the electron-withdrawing nitro group alongside the electron-donating methyl groups creates an interesting electronic distribution across the molecule .
Basic Identification Data
The following table presents the key identification parameters for 4,5-Dimethyl-2-nitrophenol:
| Parameter | Value |
|---|---|
| Chemical Formula | C8H9NO3 |
| CAS Registry Number | 18087-10-0 |
| Molecular Weight | 167.16 g/mol (approximate) |
| IUPAC Name | 4,5-dimethyl-2-nitrophenol |
| Physical State | Solid at room temperature |
| InChI | InChI=1/C8H9NO3/c1-5-3-7(9(11)12)8(10)4-6(5)2/h3-4,10H,1-2H3 |
Physical and Chemical Properties
Physical Characteristics
4,5-Dimethyl-2-nitrophenol typically appears as a solid at room temperature. The compound exhibits limited water solubility due to the hydrophobic influence of the methyl groups, though it dissolves readily in organic solvents. This solubility profile is consistent with its mixed-functionality nature, containing both polar groups (nitro and hydroxyl) and non-polar methyl substituents .
Chemical Reactivity
The nitro group in 4,5-Dimethyl-2-nitrophenol introduces significant polarity and reactivity to the molecule. This electronic characteristic makes the compound particularly suitable for various chemical reactions, including electrophilic substitution. The presence of the nitro group also affects the aromatic ring's electron density distribution, influencing its reactivity patterns .
Acid-Base Properties
The compound exhibits acidic properties due to the hydroxyl (-OH) group, which can donate a proton in solution. This acidity is enhanced by the electron-withdrawing effect of the ortho-positioned nitro group, which stabilizes the resulting anion through resonance effects. When deprotonated, 4,5-dimethyl-2-nitrophenol forms a phenolate anion with distinctive reactivity .
Applications and Uses
Chemical Synthesis Applications
4,5-Dimethyl-2-nitrophenol serves as a valuable intermediate in various synthetic pathways. Its reactive functional groups make it particularly useful in:
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The synthesis of dyes and colorants, where the nitro group can participate in coupling reactions
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Pharmaceutical intermediate synthesis, especially for compounds requiring specific substitution patterns
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Development of agrochemical products, where the nitrophenol structure might contribute to biological activity
Research Applications
The compound's distinct structure and reactivity make it valuable in chemical research contexts, particularly for studying:
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Structure-activity relationships in biological systems
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Reaction mechanisms involving nitroaromatic compounds
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Electronic effects in substituted aromatic systems
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Development of new synthetic methodologies
| Quantity | Price (€) | Supplier Reference |
|---|---|---|
| 100 mg | 246.00 | IN-DA00KKAV |
| 1 g | 629.00 | 54-OR43630 |
| 1 g | To inquire | 10-F068278 |
| 1 g | 1,007.00 | 3D-TAA08710 |
| 100 mg | 399.00 | 3D-TAA08710 |
This pricing structure reflects the compound's specialized nature and limited large-scale production .
Comparative Analysis with Related Compounds
While 4,5-Dimethyl-2-nitrophenol has its distinct properties, comparing it with structurally related compounds provides valuable context:
Comparison with 2,6-Dimethyl-4-nitrophenol
Unlike 4,5-Dimethyl-2-nitrophenol, 2,6-Dimethyl-4-nitrophenol features methyl groups at positions 2 and 6, with the nitro group at position 4. This structural difference significantly affects properties such as:
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Melting point (168°C for 2,6-Dimethyl-4-nitrophenol)
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Acidity (pKa of 7.190 at 25°C for 2,6-Dimethyl-4-nitrophenol)
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Solubility profiles (both compounds show limited water solubility)
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Reactivity patterns (different positions of substituents affect electronic distribution)
Comparison with Other Nitrophenols
When compared to unsubstituted 2-nitrophenol, 4,5-Dimethyl-2-nitrophenol likely exhibits:
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